molecular formula C9H15NO2 B125517 tert-Butyl but-3-yn-2-ylcarbamate CAS No. 154181-98-3

tert-Butyl but-3-yn-2-ylcarbamate

Cat. No. B125517
CAS RN: 154181-98-3
M. Wt: 169.22 g/mol
InChI Key: AMWSEGBTTPQUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl but-3-yn-2-ylcarbamate” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 g/mol . The IUPAC name for this compound is tert-butyl N-but-3-yn-2-ylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl but-3-yn-2-ylcarbamate” is 1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) . The Canonical SMILES for this compound is CC(C#C)NC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

“tert-Butyl but-3-yn-2-ylcarbamate” has a molecular weight of 169.22 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Pharmaceutical Research

tert-Butyl but-3-yn-2-ylcarbamate: is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex molecules. Its structure is amenable to modifications that can lead to the development of new drugs. For instance, it can be used to create molecules with potential inhibitory activity against certain enzymes or receptors .

Material Science

In material science, this compound finds application in the synthesis of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable monomer that can impart specific properties to polymers, such as increased thermal stability or unique optical characteristics .

Organic Synthesis

As a versatile reagent in organic synthesis, tert-Butyl but-3-yn-2-ylcarbamate is often used in the preparation of alkyne-functionalized compounds. It serves as a protected form of an alkyne group that can be deprotected under mild conditions, allowing for further functionalization of the molecule .

Biochemistry

In biochemistry, this compound’s role is significant in studying enzyme-catalyzed reactions. It can act as a substrate analog to probe the mechanism of action of enzymes that interact with alkyne-containing substrates or as a precursor to radiolabeled compounds used in tracing biochemical pathways .

Agriculture

While direct applications in agriculture are not extensively documented, tert-Butyl but-3-yn-2-ylcarbamate could be used in the synthesis of agrochemicals. Its chemical properties might be harnessed to create new pesticides or herbicides with improved efficacy and reduced environmental impact .

Environmental Science

Environmental science can benefit from the use of tert-Butyl but-3-yn-2-ylcarbamate in the development of sensors and assays for the detection of pollutants. Its reactivity can be exploited to create compounds that react selectively with specific environmental toxins, aiding in their identification and quantification .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, and H412 . Precautionary statements include P261, P273, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-but-3-yn-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443950
Record name tert-Butyl but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl but-3-yn-2-ylcarbamate

CAS RN

154181-98-3
Record name tert-Butyl but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl but-3-yn-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl but-3-yn-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl but-3-yn-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl but-3-yn-2-ylcarbamate
Reactant of Route 5
tert-Butyl but-3-yn-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl but-3-yn-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.